molecular formula C21H23N3O3S2 B2921611 4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide CAS No. 1396687-25-4

4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2921611
CAS No.: 1396687-25-4
M. Wt: 429.55
InChI Key: FJIZPZHZTHETRQ-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylsulfamoyl group, a pyridin-3-ylmethyl group, and a thiophen-2-ylethyl group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an amine.

    Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the benzamide intermediate with dimethylsulfamoyl chloride under basic conditions.

    Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.

    Incorporation of the Thiophen-2-ylethyl Group: The final step involves the addition of the thiophen-2-ylethyl group through a coupling reaction, such as a Suzuki or Heck coupling.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Coupling Reactions: The thiophen-2-ylethyl group allows for coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups or extend the molecular framework.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide can be compared with similar compounds, such as:

    4-(dimethylsulfamoyl)-N-[(pyridin-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide: This compound has a similar structure but with a pyridin-2-ylmethyl group instead of a pyridin-3-ylmethyl group, which may affect its chemical properties and reactivity.

    4-(dimethylsulfamoyl)-N-[(pyridin-4-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide: This compound has a pyridin-4-ylmethyl group, which may result in different biological activities and applications.

    4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]-N-[2-(furan-2-yl)ethyl]benzamide:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-23(2)29(26,27)20-9-7-18(8-10-20)21(25)24(13-11-19-6-4-14-28-19)16-17-5-3-12-22-15-17/h3-10,12,14-15H,11,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIZPZHZTHETRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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